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Compound of Interest

Compound Name:
3-Bromo-2,2-dimethylpropanoic

acid

Cat. No.: B184244 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-2,2-dimethylpropanoic acid (CAS No. 2843-17-6), a valuable building block in

organic synthesis. This document is intended for researchers, scientists, and professionals in

drug development, offering a centralized resource for the compound's nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data that have been reported for 3-
Bromo-2,2-dimethylpropanoic acid.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.42 Singlet 2H CH₂Br

1.34 Singlet 6H 2 x CH₃

Table 2: ¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

181.5 COOH

44.2 C(CH₃)₂

40.8 CH₂Br

24.3 2 x CH₃

Note: NMR data was reported in CDCl₃.

Table 3: Infrared (IR) Spectroscopy Peak List
Wavenumber (cm⁻¹) Assignment

2970-2880 C-H stretch (alkane)

1705 C=O stretch (carboxylic acid)

1470, 1380 C-H bend (gem-dimethyl)

1290 C-O stretch (carboxylic acid)

940 O-H bend (carboxylic acid dimer)

650 C-Br stretch

Note: IR data is predicted based on typical functional group frequencies and may vary slightly

from experimental values.

Table 4: Mass Spectrometry (MS) Data
m/z Interpretation

180/182 [M]⁺ (Molecular ion peak with bromine isotopes)

101 [M - Br]⁺

57 [C(CH₃)₃]⁺

45 [COOH]⁺
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Note: Mass spectrometry data is predicted based on likely fragmentation patterns.

Experimental Protocols
Detailed experimental protocols for the acquisition of the presented spectroscopic data are not

consistently available in publicly accessible sources. However, the following represents a

standard methodology for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 3-Bromo-2,2-
dimethylpropanoic acid would be dissolved in an appropriate deuterated solvent, such as

chloroform-d (CDCl₃). The ¹H and ¹³C NMR spectra would be recorded on a spectrometer

operating at a specific frequency, for instance, 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS)

internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would typically be obtained using a Fourier

Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed

on a diamond attenuated total reflectance (ATR) crystal, and the spectrum would be recorded

over a range of approximately 4000 to 400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer,

likely with an electron ionization (EI) source. The sample would be introduced into the

instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio

(m/z).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of a compound like 3-Bromo-2,2-dimethylpropanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2,2-dimethylpropanoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184244#spectroscopic-data-nmr-ir-ms-for-3-bromo-
2-2-dimethylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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